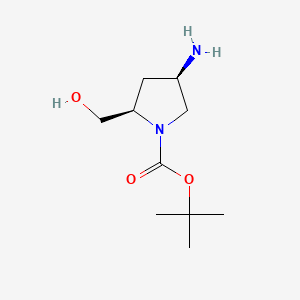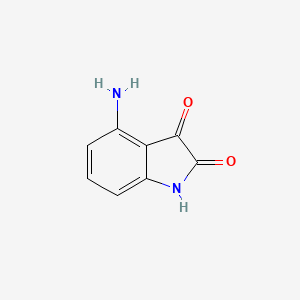![molecular formula C11H16O4 B8054228 2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B8054228.png)
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid is a bicyclic organic compound with a methoxycarbonyl group attached to the fifth carbon of the bicyclo[3.1.1]heptane ring and an acetic acid moiety at the first carbon. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[3.1.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl derivative. The reaction conditions typically require heating under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions typically yield alcohols or aldehydes.
Substitution: : Substitution reactions can result in the formation of halogenated or alkylated derivatives.
科学的研究の応用
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid has several scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe to study biological systems and interactions.
Industry: : The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
類似化合物との比較
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can be compared with other similar bicyclic compounds, such as bicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications.
List of Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid
Bicyclo[3.1.1]heptane-1-carboxylic acid
Other methoxycarbonyl-substituted bicyclic acids
特性
IUPAC Name |
2-(5-methoxycarbonyl-1-bicyclo[3.1.1]heptanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-15-9(14)11-4-2-3-10(6-11,7-11)5-8(12)13/h2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFNMCBURFORSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine hydrochloride](/img/structure/B8054151.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B8054158.png)





![8-Bromo-4-chloropyrido[4,3-d]pyrimidine](/img/structure/B8054193.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid](/img/structure/B8054222.png)
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B8054244.png)
![Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8054247.png)
